(4-((6-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
Description
The compound "(4-((6-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone" is a structurally complex molecule featuring a piperidinyl methanone core linked to a 6-fluorobenzo[d]thiazol-2-yloxy group and a methylsulfonyl-substituted piperidine. Its design incorporates fluorinated aromatic systems and sulfonyl groups, which are known to influence pharmacokinetic properties such as metabolic stability and binding affinity.
Properties
IUPAC Name |
[4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O4S2/c1-29(25,26)23-10-4-13(5-11-23)18(24)22-8-6-15(7-9-22)27-19-21-16-3-2-14(20)12-17(16)28-19/h2-3,12-13,15H,4-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXURZOBERSJCSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(CC2)OC3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((6-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone, often referred to as a benzothiazole derivative, has garnered attention in recent years due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, efficacy in various biological assays, and related case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Features:
- Fluorobenzo[d]thiazole moiety: This component contributes to the compound's biological activity, particularly its anticancer properties.
- Piperidine rings: These structures enhance the compound's ability to interact with biological targets.
Research indicates that the compound exhibits anticancer and anti-inflammatory activities. It functions primarily through the inhibition of specific signaling pathways involved in tumor growth and inflammation.
-
Inhibition of Tumor Cell Proliferation:
- The compound has been shown to significantly inhibit the proliferation of various cancer cell lines, including A431 (epidermoid carcinoma) and A549 (lung cancer) cells. In vitro studies demonstrated a dose-dependent reduction in cell viability, with IC50 values ranging from 1 to 4 μM depending on the cell line tested .
- Induction of Apoptosis:
- Anti-inflammatory Effects:
Table 1: Summary of Biological Activity
| Activity Type | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Anticancer | A431 | 2 | Inhibition of proliferation |
| Anticancer | A549 | 3 | Induction of apoptosis |
| Anti-inflammatory | THP-1 (monocytes) | 1 | Cytokine suppression |
Case Studies
Several studies have evaluated the efficacy of this compound in preclinical settings:
- Study on Lung Cancer:
- Combination Therapy:
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Features and Variations
Key Observations:
Core Structure Flexibility: The target compound shares a piperidinyl methanone core with analogs from , but differs in substituents. For example, pyrazolopyrimidine and thiophene moieties in analogs contrast with the fluorobenzo[d]thiazole group in the target, which may enhance aromatic stacking interactions or alter solubility .
Sulfonyl Group Prevalence : The methylsulfonyl group is a common feature across analogs, suggesting its role in improving metabolic stability or target engagement .
Heterocyclic Variations: The 6-fluorobenzo[d]thiazol-2-yloxy group in the target compound is distinct from pyridine, thiophene, or pyrazolopyrimidine substituents in analogs.
Functional and Pharmacological Implications
A. Bioactivity Hypotheses
- Selective Cytotoxicity : Analogous compounds with sulfonyl and fluorinated groups (e.g., ) are often explored in oncology. The target compound’s fluorobenzo[d]thiazole group may confer selective cytotoxicity, akin to ferroptosis-inducing agents (FINs) described in , though direct evidence is lacking.
B. Structure-Activity Relationships (SAR)
- Fluorine Substitution : The 6-fluoro substitution on the benzothiazole ring may enhance binding affinity to hydrophobic pockets in target proteins, a feature observed in fluorinated kinase inhibitors .
- Piperidine vs. Piperazine Cores : Unlike piperazine-based analogs (), the piperidine core in the target compound may reduce basicity, improving solubility and reducing off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
